5-Chloromethyl-1H-Tetrazole
Overview
Description
5-Chloromethyl-1H-Tetrazole is a chemical compound with the molecular formula C2H3ClN4 . It appears as an off-white powder and has a molecular weight of 118.52 g/mol . This compound is used as a research chemical .
Synthesis Analysis
The synthesis of 5-Chloromethyl-1H-Tetrazole and its derivatives can be achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .Molecular Structure Analysis
The molecular structure of 5-Chloromethyl-1H-Tetrazole is represented by the SMILES notation ClCC1=NNN=N1 . The InChI Key for this compound is AGWSISOYPHROLN-UHFFFAOYSA-N .Chemical Reactions Analysis
The pyrolysis process of 5-Chloromethyl-1H-Tetrazole is complex and includes three main mass loss stages . The compound also shows reactivity similar to aromatic compounds due to the presence of the tetrazole function .Physical And Chemical Properties Analysis
5-Chloromethyl-1H-Tetrazole is an off-white powder with a molecular weight of 118.52 g/mol . It is recommended to store this compound long-term in a cool, dry place .Scientific Research Applications
Synthesis and Functionalization
Tetrazoles, particularly 5-substituted variants like 5-Chloromethyl-1H-Tetrazole, play a significant role in various fields including organic chemistry, coordination chemistry, the photographic industry, and explosives. In medicinal chemistry, 5-substituted tetrazoles are essential as they represent non-classical bioisosteres of carboxylic acids, offering similar acidities but with higher lipophilicities and metabolic resistance. Their synthesis is crucial for the creation of other heterocycles and they are utilized as activators in oligonucleotide synthesis. The synthesis processes encompass methods based on acidic media, Lewis acids, and various azides, highlighting their versatility and adaptability in different chemical environments (Roh, Vávrová, & Hrabálek, 2012).
Medicinal Chemistry
5-Substituted 1H-tetrazoles, including 5-Chloromethyl-1H-Tetrazole, are used extensively in medicinal chemistry. Their structure allows them to act as a bioisosteric replacement for carboxylic acids. Various clinical drugs incorporate the tetrazole moiety, reflecting its significance in drug design due to its stability and chemical properties. The synthesis techniques for these compounds continue to evolve, seeking more efficient and eco-friendly methods (Mittal & Awasthi, 2019).
Catalysis in Chemical Synthesis
5-Chloromethyl-1H-Tetrazole can act as a catalyst in chemical reactions, such as in the synthesis of nucleoside diphosphate sugars. Its role in catalysis demonstrates its versatility beyond its primary function as a reagent or intermediate in chemical syntheses, expanding its applicability in various chemical processes (Wittmann & Wong, 1997).
Applications in Material Science
The applications of 5-Chloromethyl-1H-Tetrazole extend to material science, where its unique properties are harnessed. For instance, it is used in the synthesis of nitrogen-rich polymers, which are significant in the development of new materials with specific desired properties, such as high nitrogen content and thermal stability. This demonstrates the compound's potential in creating advanced materials with specific characteristics (Mahkam, Nabati, Latifpour, & Aboudi, 2014).
Safety And Hazards
Future Directions
Tetrazole derivatives, including 5-Chloromethyl-1H-Tetrazole, play a crucial role in pharmaceutical and medicinal applications . They have been used as a pharmacophore in many interesting fields, and their utility in the synthesis of new drugs is being explored . Future research may focus on the development of more efficient synthesis methods and the exploration of new applications for these compounds .
properties
IUPAC Name |
5-(chloromethyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWSISOYPHROLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480377 | |
Record name | 5-Chloromethyl-1H-Tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-1H-Tetrazole | |
CAS RN |
55408-11-2 | |
Record name | 5-Chloromethyl-1H-Tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloromethyl-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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